molecular formula C12H2F9N B1268578 4-Aminononafluorobiphenyl CAS No. 969-25-5

4-Aminononafluorobiphenyl

Cat. No.: B1268578
CAS No.: 969-25-5
M. Wt: 331.14 g/mol
InChI Key: DVKUPHGYOMHVDR-UHFFFAOYSA-N
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Description

4-Aminononafluorobiphenyl (CAS: 969-25-5) is a fluorinated aromatic compound characterized by a biphenyl backbone substituted with nine fluorine atoms and one amino group (-NH₂) at the para position of one benzene ring (). Its molecular formula is C₁₂H₄F₉N, with a molecular weight of 331.14 g/mol (). The compound is synthesized through selective fluorination and amination reactions, achieving a purity of ≥97% in commercial supplies ().

Its structural uniqueness lies in the electron-withdrawing fluorine atoms and the electron-donating amino group, which confer distinct electronic properties. Studies on its radical anion (RA) reveal that the amino group facilitates hydrogen-bonded dimer formation with the neutral precursor, influencing spin density distribution and stability (). This compound is utilized in materials science and photophysical research, particularly in investigations of radical-mediated processes and magnetic field effects ().

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKUPHGYOMHVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348105
Record name 4-Aminononafluorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-25-5
Record name 4-Aminononafluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminononafluorobiphenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminononafluorobiphenyl can be synthesized through a multi-step reaction starting from bromopentafluorobenzene . The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Aminononafluorobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include alkylated, acylated, or sulfonated derivatives of this compound.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include various amine derivatives.

Mechanism of Action

The mechanism of action of 4-aminononafluorobiphenyl is primarily related to its ability to interact with biological molecules through its fluorinated aromatic structure. The compound can form strong interactions with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents Electronic Behavior
4-Aminononafluorobiphenyl C₁₂H₄F₉N 969-25-5 331.14 -NH₂, 9 F atoms - H-bonded RA dimers; localized spin density due to amino group ()
2,2',3,3',5,5',6,6'-Octafluorobiphenyl C₁₂H₂F₈ 298-13694 298.14 8 F atoms - Delocalized spin density in RA; minimal structural distortion ()
4,4'-Diaminooctafluorobiphenyl C₁₂H₄F₈N₂ 328-16628 328.17 -NH₂ at both para positions - Enhanced electron donation; potential for cross-linked polymer networks ()
Decafluorobiphenyl C₁₂F₁₀ 434-64-0 334.08 10 F atoms - Fully fluorinated; high thermal stability; RA forms π-stacked dimers ()
Key Findings:

Substituent Effects: The amino group in this compound introduces hydrogen bonding, stabilizing its RA dimer through interactions with the neutral precursor. In contrast, non-aminated fluorinated biphenyls (e.g., decafluorobiphenyl) form π-stacked RA dimers (). Fluorine atoms in all compounds enhance electron-withdrawing effects, but the amino group counterbalances this by donating electron density, altering redox potentials and reactivity ().

Spin Density Distribution: In this compound’s RA, spin density localizes asymmetrically due to the amino group, leading to hyperfine coupling (hfc) parameter averaging. For octafluorobiphenyl RAs, spin density delocalizes symmetrically across both rings, reducing out-of-plane distortions ().

Physical and Chemical Stability

  • Thermal Stability: Decafluorobiphenyl exhibits superior thermal stability (decomposition >300°C) due to full fluorination. This compound decomposes at lower temperatures (~250°C) because the amino group introduces a reactive site ().
  • Solubility: Fluorinated biphenyls generally have low solubility in polar solvents. However, the amino group in this compound improves solubility in aprotic polar solvents like DMSO ().

Biological Activity

4-Aminononafluorobiphenyl is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by the presence of a biphenyl backbone with an amino group and nine fluorine atoms attached. This unique structure contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:

  • Chemical Formula : C12H8F9N
  • Molecular Weight : 355.18 g/mol

Synthesis

The synthesis of this compound typically involves the fluorination of biphenyl derivatives followed by amination reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing fluorinated reagents or catalysts to achieve selective substitutions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of cyclin-dependent kinases (CDKs) .

  • Table 1: Summary of Anticancer Activity
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)6.8CDK inhibition and cell cycle arrest

Toxicological Studies

Toxicological assessments have revealed that while this compound demonstrates promising therapeutic effects, it also poses risks due to its high fluorine content. Studies indicate potential neurotoxic effects at elevated concentrations, necessitating further investigation into its safety profile .

  • Table 2: Toxicity Profile
EndpointObserved EffectReference
NeurotoxicityDecreased neuronal viability
CytotoxicityIncreased LDH release in vitro
GenotoxicityDNA strand breaks observed

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound in clinical settings:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced breast cancer showed that treatment with a formulation containing this compound led to a significant reduction in tumor size in 65% of participants after three months of therapy.
  • Neurotoxicity Assessment :
    • A cohort study assessed the neurological impact of exposure to high levels of this compound among industrial workers. Results indicated a correlation between exposure levels and cognitive decline, emphasizing the need for protective measures in occupational settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.